N'-hydroxy-2-methoxybenzenecarboximidamide
Overview
Description
N’-hydroxy-2-methoxybenzenecarboximidamide: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methoxybenzenecarboximidamide typically involves the reaction of 2-methoxybenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methoxybenzenecarboximidamide+hydroxylamine→N’-hydroxy-2-methoxybenzenecarboximidamide
Industrial Production Methods: While specific industrial production methods for N’-hydroxy-2-methoxybenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-2-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-hydroxy-2-methoxybenzenecarboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- 2-methoxybenzenecarboximidamide
- N-hydroxybenzenecarboximidamide
- 2-hydroxybenzenecarboximidamide
Comparison: N’-hydroxy-2-methoxybenzenecarboximidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-hydroxy-2-methoxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJEYBUPFIZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998361 | |
Record name | N-Hydroxy-2-methoxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-28-8 | |
Record name | N-Hydroxy-2-methoxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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